Iron tris(diisobutyrylmethane)

Catalog No.
S3406847
CAS No.
24444-72-2
M.F
C27H45FeO6
M. Wt
521.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron tris(diisobutyrylmethane)

CAS Number

24444-72-2

Product Name

Iron tris(diisobutyrylmethane)

IUPAC Name

2,6-dimethylheptane-3,5-dione;iron(3+)

Molecular Formula

C27H45FeO6

Molecular Weight

521.5 g/mol

InChI

InChI=1S/3C9H15O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3

InChI Key

LKNJSJQVZKKQHU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3]

Canonical SMILES

CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3]

Regioselective Alkylation of Carbohydrates and Diols

One of the most significant applications of Fe(dibm)₃ lies in its ability to selectively modify carbohydrates and diols. This reaction, known as regioselective alkylation, involves introducing an alkyl group (a carbon chain) onto specific hydroxyl groups (OH) present in these molecules.

Previously, this process often relied on toxic organotin reagents, raising safety and environmental concerns. However, research has shown that Fe(dibm)₃ offers a more sustainable and cost-effective alternative. Studies have demonstrated its remarkable ability to achieve high selectivity and good yields across a broad range of carbohydrate and diol substrates, making it a valuable tool for researchers in this field [].

Here are some key advantages of using Fe(dibm)₃ for regioselective alkylation:

  • Broad substrate scope: The catalyst effectively works with various carbohydrates and diols, including 1,2-diols, 1,3-diols, and glycosides [].
  • High selectivity: It allows for precise modification of specific hydroxyl groups, minimizing unwanted side reactions [].
  • Good yields: The reaction typically yields the desired products in high percentages, making it efficient and reliable [].
  • Safety and environmental benefits: Compared to organotin reagents, Fe(dibm)₃ is less toxic and more environmentally friendly [].

Fe(dibm)3, also known as Iron tris(diisobutyrylmethane) or トリス(ジイソブチリルメタン)鉄 (Torisu(Jiiسوبチリルメタン)Tetsu) in Japanese [], is a coordination complex containing iron as the central atom bonded to three diisobutyrylmethane (dibm) ligands. It is a catalyst used in organic chemistry, particularly for the cross-coupling of olefins.

Dates

Modify: 2023-08-19

Explore Compound Types